molecular formula C39H64O5 B3026122 1,3-Digamma linolenin CAS No. 372516-95-5

1,3-Digamma linolenin

Cat. No.: B3026122
CAS No.: 372516-95-5
M. Wt: 612.9 g/mol
InChI Key: LZSJCSQKHQTZID-HUYIQXHZSA-N
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Description

1,3-Digamma linolenin, also known as 6,9,12-Octadecatrienoic acid, 2-hydroxy-1,3-propanediyl ester, is a diacylglycerol compound with the molecular formula C39H64O5 and a molecular weight of 612.92. It is a derivative of gamma-linolenic acid, a polyunsaturated fatty acid found in various plant oils.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Digamma linolenin can be synthesized through esterification reactions involving gamma-linolenic acid and glycerol. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .

Industrial Production Methods

Industrial production of this compound involves the extraction of gamma-linolenic acid from natural sources such as evening primrose oil, blackcurrant seed oil, or borage oil. The extracted gamma-linolenic acid is then subjected to esterification with glycerol under controlled conditions to produce this compound. The process may involve additional purification steps to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1,3-Digamma linolenin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Digamma linolenin has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Digamma linolenin involves its incorporation into cellular membranes, where it can influence membrane fluidity and function. It can also be metabolized into bioactive lipids, such as prostaglandins and leukotrienes, which play roles in inflammation and cell signaling. The compound’s effects on cellular processes are mediated through interactions with specific enzymes and receptors involved in lipid metabolism and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ester structure, which allows it to be used in specialized applications where other similar compounds may not be suitable. Its ability to undergo various chemical reactions and its role in lipid metabolism make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

[2-hydroxy-3-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] (6Z,9Z,12Z)-octadeca-6,9,12-trienoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H64O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,23-26,37,40H,3-10,15-16,21-22,27-36H2,1-2H3/b13-11-,14-12-,19-17-,20-18-,25-23-,26-24-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSJCSQKHQTZID-HUYIQXHZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCC(=O)OCC(COC(=O)CCCCC=CCC=CCC=CCCCCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)OCC(O)COC(=O)CCCC/C=C\C/C=C\C/C=C\CCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H64O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name DG(18:3n6/0:0/18:3n6)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0056296
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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